molecular formula C13H21NO4 B1486283 2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid CAS No. 2167041-56-5

2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid

Cat. No.: B1486283
CAS No.: 2167041-56-5
M. Wt: 255.31 g/mol
InChI Key: OIFQLXYGVHNKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid is a complex organic compound characterized by its unique bicyclopropane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by the formation of the bicyclopropane ring structure through cyclopropanation reactions. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane rings.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and the use of automated reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)methyl)benzoic acid
  • 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid
  • 6-((tert-Butoxycarbonyl)amino)-2-pyridinecarboxylic acid

Comparison: Compared to these similar compounds, 2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid stands out due to its bicyclopropane structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-cyclopropyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13(10(15)16)6-9(13)8-4-5-8/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFQLXYGVHNKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid
Reactant of Route 2
2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid
Reactant of Route 3
2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid
Reactant of Route 4
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2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid
Reactant of Route 5
2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid

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